molecular formula C10H5ClF2O2 B11643116 6-chloro-2-(difluoromethyl)-4H-chromen-4-one

6-chloro-2-(difluoromethyl)-4H-chromen-4-one

Cat. No.: B11643116
M. Wt: 230.59 g/mol
InChI Key: KFPJTMIEHMOBIA-UHFFFAOYSA-N
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Description

6-chloro-2-(difluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents, which can be introduced through electrophilic, nucleophilic, or radical pathways . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced difluoromethylation reagents and catalysts to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(difluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation reactions may involve reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

Scientific Research Applications

6-chloro-2-(difluoromethyl)-4H-chromen-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-(difluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-(difluoromethyl)-4H-chromen-4-one is unique due to its specific combination of a chloro and difluoromethyl group on the chromenone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H5ClF2O2

Molecular Weight

230.59 g/mol

IUPAC Name

6-chloro-2-(difluoromethyl)chromen-4-one

InChI

InChI=1S/C10H5ClF2O2/c11-5-1-2-8-6(3-5)7(14)4-9(15-8)10(12)13/h1-4,10H

InChI Key

KFPJTMIEHMOBIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(F)F

Origin of Product

United States

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